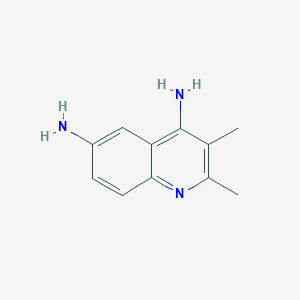
2,3-Dimethylquinoline-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylquinoline-4,6-diamine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its aromatic properties and significant role in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with two methyl groups at positions 2 and 3, and two amino groups at positions 4 and 6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylquinoline-4,6-diamine can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylquinoline with nitrating agents to introduce nitro groups, followed by reduction to form the corresponding diamine. This process typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using continuous flow processes. These methods are designed to optimize efficiency and minimize waste. The use of advanced catalysts and automated systems allows for precise control over reaction parameters, resulting in consistent product quality .
化学反应分析
Types of Reactions
2,3-Dimethylquinoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
科学研究应用
2,3-Dimethylquinoline-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,3-Dimethylquinoline-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives used .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its aromatic properties and wide range of applications.
2,4-Dimethylquinoline: Another derivative with similar structural features but different substitution patterns.
4,6-Diaminoquinoline: A compound with amino groups at positions 4 and 6, similar to 2,3-Dimethylquinoline-4,6-diamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and amino groups on the quinoline ring enhances its reactivity and potential for various applications in research and industry .
属性
CAS 编号 |
828930-83-2 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
2,3-dimethylquinoline-4,6-diamine |
InChI |
InChI=1S/C11H13N3/c1-6-7(2)14-10-4-3-8(12)5-9(10)11(6)13/h3-5H,12H2,1-2H3,(H2,13,14) |
InChI 键 |
CBEVFUCYVCKYPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C=CC(=CC2=C1N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


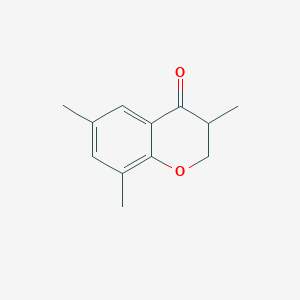
![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)

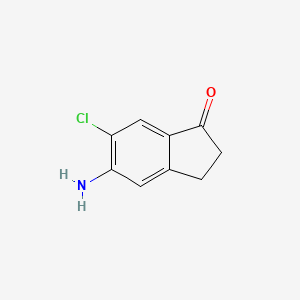


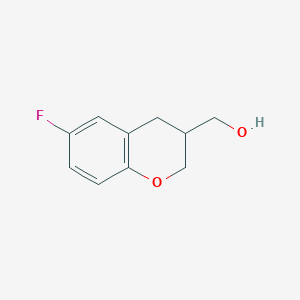
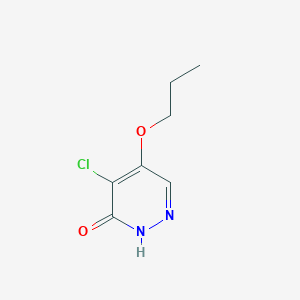
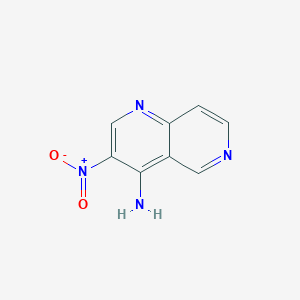
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
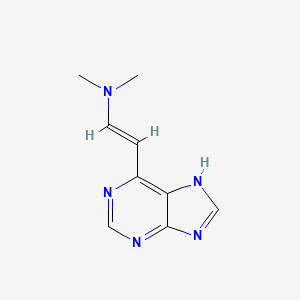
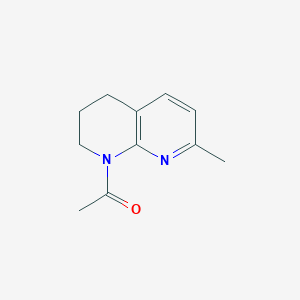
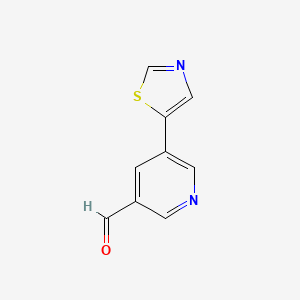
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
